![molecular formula C19H24F3N5O B2777286 4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034556-61-9](/img/structure/B2777286.png)
4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a diethylamino group, a trifluoromethyl group, and a [1,2,4]triazolo[4,3-a]pyridine ring. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures can be synthesized through various methods. For instance, the trifluoromethyl group can be introduced by treating carboxylic acids with sulfur tetrafluoride . The [1,2,4]triazolo[4,3-a]pyridine ring can be synthesized through a variety of synthetic routes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine ring, a trifluoromethyl group, and a diethylamino group. The presence of these groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the trifluoromethyl group is known to have significant electronegativity, which could make the compound a strong acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has shown various methods for synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, a study detailed the reaction of enaminones with aminoheterocycles to produce azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of enaminones in synthesizing complex heterocyclic structures (Almazroa, Elnagdi, & El‐Din, 2004). Similarly, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation demonstrates an efficient route to biologically important heterocycles (Zheng et al., 2014).
Molecular Docking and Biological Screening
A study involving the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed insights into their antimicrobial and antioxidant activities. These compounds were evaluated against GlcN-6-P synthase, showing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).
Antimicrobial Activity of Heterocyclic Derivatives
The synthesis and evaluation of thienopyrimidine derivatives have been reported, where novel compounds exhibited pronounced antimicrobial activity. This research highlights the importance of heterocyclic chemistry in developing new antimicrobial agents (Bhuiyan et al., 2006).
Development of Targeted Drug Delivery Systems
The alkylating benzamides with melanoma cytotoxicity study indicates the potential for targeted drug delivery in melanoma cells. This research explores the synthesis of benzamide derivatives conjugated with alkylating cytostatics, aiming for selective agents with enhanced efficacy in melanoma therapy (Wolf et al., 2004).
将来の方向性
特性
IUPAC Name |
4-(diethylamino)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O/c1-3-26(4-2)15-8-5-13(6-9-15)18(28)23-11-17-25-24-16-10-7-14(12-27(16)17)19(20,21)22/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYXAQCIWYADMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

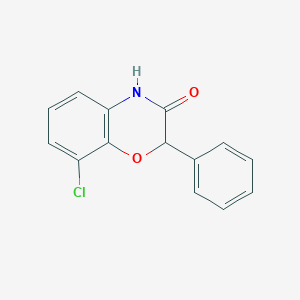
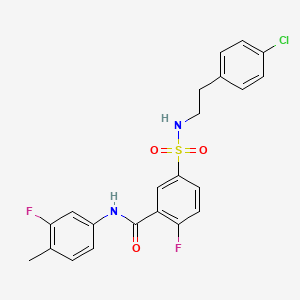

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)
![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
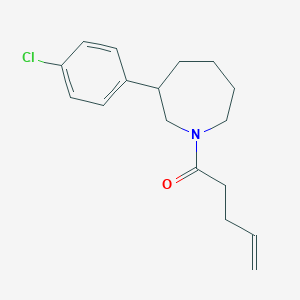
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)
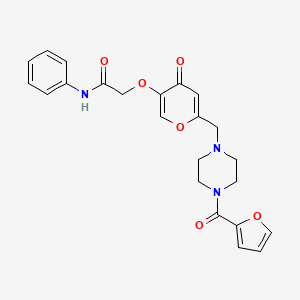
![methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2777220.png)
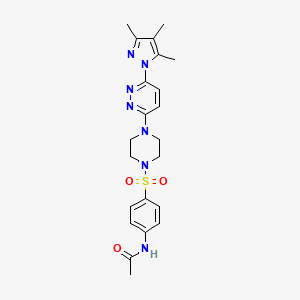
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B2777222.png)
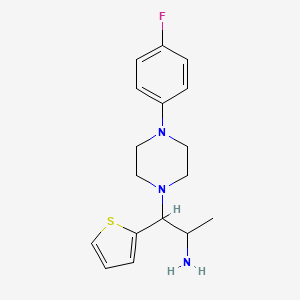
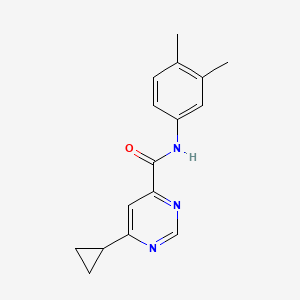
![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)